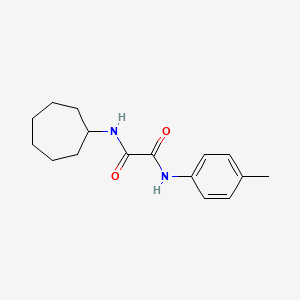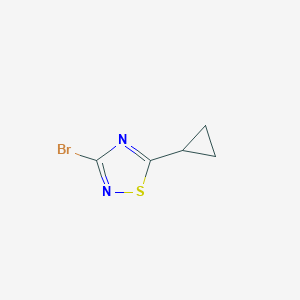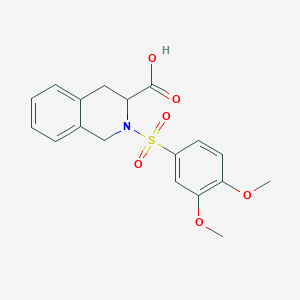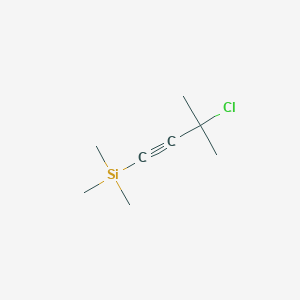![molecular formula C18H10BrN B2539128 2-Bromoindolo[3,2,1-jk]carbazole CAS No. 1174032-81-5](/img/structure/B2539128.png)
2-Bromoindolo[3,2,1-jk]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromoindolo[3,2,1-jk]carbazole is a heterocyclic compound with the molecular formula C18H10BrN and a molecular weight of 320.19 g/mol . This compound is characterized by a fully planarized arylamine building block, which can be weakly electron-accepting or electron-donating . It is commonly used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. One common method is as follows :
- Dissolve indolo[3,2,1-jk]carbazole (2.40 g, 10 mmol) in chloroform (20 mL) in a 100 mL single-necked flask and place it in ice water.
- Add N-bromosuccinimide (NBS, 1.96 g, 11 mmol) in portions and allow the reaction to proceed at room temperature overnight.
- Extract the reaction solution three times with dichloromethane (DCM) and wash three times with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- Purify the product using column chromatography with petroleum ether/DCM (5:1) as the eluent to obtain this compound as a white solid with a yield of 95%.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
化学反应分析
Types of Reactions
2-Bromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using suitable reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic reagents such as Grignard reagents or lithium reagents.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
科学研究应用
2-Bromoindolo[3,2,1-jk]carbazole has several scientific research applications, including :
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Widely used in the production of OLEDs and other advanced materials due to its excellent electronic properties.
作用机制
The mechanism of action of 2-Bromoindolo[3,2,1-jk]carbazole is primarily related to its electronic properties. The fully planarized arylamine building block allows it to act as an electron donor or acceptor, facilitating various chemical reactions and interactions with other molecules . This property is particularly useful in the design of efficient blue thermally activated delayed fluorescent (TADF) emitters and bipolar host materials for OLEDs .
相似化合物的比较
2-Bromoindolo[3,2,1-jk]carbazole can be compared with other indolocarbazole derivatives, such as :
Indolo[3,2,1-jk]carbazole: The parent compound without the bromine substitution.
6-Bromoindolo[3,2,1-jk]carbazole: Another brominated derivative with the bromine atom at a different position.
9H-Carbazole: A simpler carbazole derivative without the indole fusion.
The uniqueness of this compound lies in its specific electronic properties and structural configuration, making it particularly suitable for applications in advanced materials and electronic devices.
属性
IUPAC Name |
10-bromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2,4,6,8,10,12(19),13,15,17-nonaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrN/c19-11-9-14-12-5-1-3-7-16(12)20-17-8-4-2-6-13(17)15(10-11)18(14)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZQSJLJBZFEDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=CC4=C3N2C5=CC=CC=C54)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(2-Methanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539045.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2539046.png)
![2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1-methyl-6-oxo-N-phenyl-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2539047.png)

![Methyl 3-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2539053.png)



![N4-(benzo[d][1,3]dioxol-5-yl)-5-nitropyrimidine-4,6-diamine](/img/structure/B2539059.png)

![2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2539064.png)
![5-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2539065.png)
![1-Oxa-3,8-diazaspiro[4.5]decan-2-one trifluoroacetate](/img/structure/B2539066.png)
![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/new.no-structure.jpg)
